4-(3-Phenanthryl)butanoic acid

Übersicht

Beschreibung

HIV-1 Nef-IN-1 is a small molecule inhibitor specifically designed to target the Nef protein of the Human Immunodeficiency Virus type 1 (HIV-1). The Nef protein plays a crucial role in the pathogenesis of HIV-1 by enhancing viral replication, promoting immune escape, and modulating various host cell signaling pathways . By inhibiting Nef, HIV-1 Nef-IN-1 aims to reduce viral infectivity and improve immune recognition of infected cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Nef-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:

Formation of the Core Structure: The core structure of HIV-1 Nef-IN-1 is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure to enhance binding affinity and specificity to the Nef protein.

Final Coupling Reaction: The final product is obtained through a coupling reaction, often involving the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of HIV-1 Nef-IN-1 involves scaling up the synthetic route while ensuring high yield and purity. This typically includes:

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield.

Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: HIV-1 Nef-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, wobei häufig Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen, typischerweise unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Nukleophile wie Amine, Elektrophile wie Alkylhalogenide.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

HIV-1 Nef-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die chemischen Eigenschaften und Reaktivität von Nef-Inhibitoren zu untersuchen.

Biologie: In zell- und molekularbiologischen Studien eingesetzt, um die Rolle von Nef in der HIV-1-Pathogenese und den Interaktionen mit Wirtszellen zu untersuchen.

Medizin: Als potenzielles Therapeutikum für die Behandlung von HIV-1-Infektionen erforscht, indem die Nef-vermittelte Virusreplikation und Immunflucht gehemmt wird.

Industrie: Wird bei der Entwicklung neuer antiretroviraler Medikamente eingesetzt, die auf das Nef-Protein abzielen.

5. Wirkmechanismus

HIV-1 Nef-IN-1 übt seine Wirkung aus, indem es an das Nef-Protein bindet und seine Interaktion mit Signalmolekülen der Wirtszelle hemmt. Zu den wichtigsten molekularen Zielstrukturen und beteiligten Wegen gehören:

T-Zell-Rezeptor-Signalgebung: Nef moduliert die T-Zell-Rezeptor-Signalgebung, indem es den intrazellulären Transport von Signalkomponenten verändert.

Ubiquitin-Proteasom-System: Nef reguliert die Stabilität verschiedener zellulärer Proteine über das Ubiquitin-Proteasom-System.

Immunflucht: Nef senkt die Expression von MHC-Klasse-I-Molekülen (MHC-I), was der Immunflucht hilft.

Wirkmechanismus

HIV-1 Nef-IN-1 exerts its effects by binding to the Nef protein and inhibiting its interaction with host cell signaling molecules. The key molecular targets and pathways involved include:

T Cell Receptor Signaling: Nef modulates T cell receptor signaling by altering the intracellular trafficking of signaling components.

Ubiquitin Proteasome System: Nef regulates the stability of various cellular proteins through the ubiquitin proteasome system.

Immune Evasion: Nef downregulates the expression of major histocompatibility complex class I (MHC-I) molecules, aiding in immune escape.

Vergleich Mit ähnlichen Verbindungen

HIV-1 Nef-IN-1 ist in seiner spezifischen Zielsetzung des Nef-Proteins einzigartig. Ähnliche Verbindungen umfassen:

Hydroxypyrazol-Nef-bindende Verbindungen: Diese Verbindungen zielen ebenfalls auf das Nef-Protein ab, können aber unterschiedliche Bindungsaffinitäten und Spezifitäten aufweisen.

PROTAC-basierte Nef-Inhibitoren: Diese Inhibitoren verwenden einen Proteolyse-Targeting-Chimären (PROTAC)-Ansatz, um das Nef-Protein abzubauen.

Nef-SFK-Inhibitoren: Verbindungen, die die Interaktion zwischen Nef und Src-Kinase-Familien (SFKs) hemmen, wodurch Nef-vermittelte Signalwege blockiert werden.

Biologische Aktivität

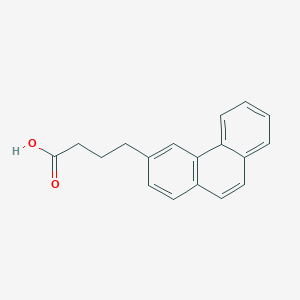

4-(3-Phenanthryl)butanoic acid (CAS No. 13728-56-8) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a phenanthrene moiety, which is known for its ability to interact with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a butanoic acid chain attached to a phenanthryl group, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory effects

- Analgesic properties

- Antimicrobial activity

These activities are primarily attributed to the compound's ability to modulate enzyme activity and receptor interactions within biological systems.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing pain perception and inflammatory responses.

- Metabolic Pathways : The presence of the phenanthryl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Anti-inflammatory Studies : A study on structurally similar compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation. The results indicated that modifications in the phenanthryl structure could enhance anti-inflammatory activity.

- Analgesic Activity : Research has shown that derivatives of butanoic acid exhibit analgesic properties through modulation of the central nervous system's pain pathways. The phenanthryl group may contribute to this effect by enhancing binding affinity to pain receptors.

- Antimicrobial Testing : Preliminary tests on related compounds revealed promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

4-phenanthren-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-9-15-11-10-14-5-1-2-6-16(14)17(15)12-13/h1-2,5-6,8-12H,3-4,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIVWTWKIQOBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160129 | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13728-56-8 | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013728568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrenebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.